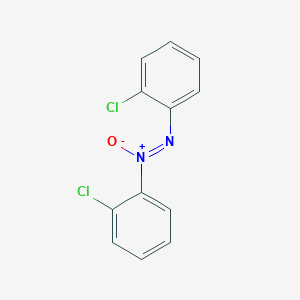

2,2'-Dichloroazoxybenzene

Descripción

Contextualization within the Azoxyarene Class of Compounds

Azoxyarenes are a class of organic compounds characterized by the presence of an azoxy functional group (–N=N+(O–)–) connecting two aromatic rings. wikipedia.org These compounds are considered the N-oxides of azo compounds and exist as 1,3-dipoles, which allows them to participate in cycloaddition reactions. wikipedia.org The azoxy functional group is electron-withdrawing, and its presence influences the reactivity of the attached aryl groups in electrophilic aromatic substitution reactions. wikipedia.org For instance, in azoxybenzene (B3421426), the phenyl group attached to the N=N(O)– nitrogen reacts at the meta position, while the phenyl group attached to the N(O)=N– nitrogen reacts at the ortho and para positions. wikipedia.org

Azoxy compounds can exist as cis and trans isomers, with the trans isomer generally being more stable. wikipedia.org They are known for their applications in various fields, including the synthesis of dyes and liquid crystalline materials. researchgate.netthieme-connect.de The IUPAC nomenclature for these compounds is diazene (B1210634) oxide, which is progressively replacing the older term azoxyarene. thieme-connect.de

Historical Development of Synthetic Investigations for Dihalogenated Azoxybenzenes

The synthesis of azoxy compounds, including dihalogenated derivatives like 2,2'-dichloroazoxybenzene, has a long history dating back to 1841 when Zinin first prepared azoxybenzene by reducing nitrobenzene (B124822). cdnsciencepub.comcdnsciencepub.com Since then, various methods have been developed for the synthesis of azoxyarenes, primarily involving the reduction of nitroaromatic compounds or the oxidation of anilines and azo compounds. researchgate.net

Early methods for the reduction of nitrobenzenes often employed reagents like alcoholic potassium hydroxide (B78521) or sodium alcoholates, but these methods were often limited by poor yields and the formation of impure products. cdnsciencepub.com The search for more efficient and selective reducing agents led to the investigation of sodium arsenite and dextrose. cdnsciencepub.com For the synthesis of this compound from 2-chloronitrobenzene, dextrose in an alkaline medium was found to be a particularly effective reducing agent, with studies showing that factors like the concentration of sodium hydroxide, temperature, and reaction time significantly influence the yield. cdnsciencepub.com In some cases, yields as high as 96% for this compound were achieved using dextrose. cdnsciencepub.com Other reducing sugars like lactose (B1674315) and maltose (B56501) have also been successfully used for the reduction of 2-chloronitrobenzene to this compound. cdnsciencepub.com

More recent synthetic approaches have focused on developing environmentally friendly and efficient methods. These include catalytic reductions and photochemical methods. researchgate.netacs.orgrsc.org For example, the catalytic reduction of o-nitrochlorobenzene to 2,2'-dichlorohydrazobenzene proceeds through this compound as an intermediate. google.compsu.edu A direct photochemical method for the synthesis of azoxybenzenes from nitroarenes has also been reported, offering a catalyst- and additive-free route under ambient conditions. rsc.orgchemrxiv.org

Significance of this compound as a Chemical Intermediate and Research Subject

This compound is a crucial intermediate in the synthesis of other valuable chemical compounds. prepchem.comgoogle.com One of its most significant applications is its role as a precursor in the production of 3,3'-dichlorobenzidine (B165656), an important commercial intermediate. researchgate.netprepchem.com The process involves the reduction of this compound to 2,2'-dichlorohydrazobenzene, which is then subjected to a benzidine (B372746) rearrangement. psu.eduprepchem.comberhamporegirlscollege.ac.in

The reduction of this compound to 2,2'-dichlorohydrazobenzene can be achieved through various methods, including catalytic hydrogenation using Raney nickel or palladium on carbon, or with reducing agents like hydrazine (B178648) hydrate. prepchem.comgoogle.comquickcompany.in The efficiency of this reduction is often dependent on the reaction conditions, such as the presence of a base like sodium hydroxide. google.com

Beyond its synthetic utility, this compound has been a subject of research to understand the reactivity of azoxy compounds. For instance, studies have investigated its photochemical rearrangement. When irradiated with UV light in the presence of acetic acid, this compound, along with other substituted azoxybenzenes, yields the corresponding 2-hydroxyazobenzene in higher yields than in the absence of the acid. csj.jp This highlights the influence of reaction conditions on the photochemical behavior of these compounds.

The following table summarizes some of the key reactions and products involving this compound:

| Reactant(s) | Reagent(s)/Condition(s) | Product(s) | Reference(s) |

| 2-Chloronitrobenzene | Dextrose, NaOH, Methanol (B129727)/Water, Reflux | This compound | cdnsciencepub.com |

| This compound | Hydrazine hydrate, NaOH, Raney nickel | 2,2'-Dichlorohydrazobenzene | prepchem.comgoogle.com |

| This compound | H₂, Raney nickel, Methanol, NaOH | 2,2'-Dichlorohydrazobenzene | google.com |

| This compound | UV light, Acetic acid, Benzene (B151609) | 2-Hydroxy-2',2'-dichloroazobenzene | csj.jp |

| 2,2'-Dichlorohydrazobenzene | Mineral acid (e.g., H₂SO₄) | 3,3'-Dichlorobenzidine | prepchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-chlorophenyl)-(2-chlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUNBLUACJUHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13556-84-8 | |

| Record name | 2,2'-Dichloroazoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(2-chlorophenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-dichloroazoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 2,2 Dichloroazoxybenzene

Reductive Transformations of Nitroaromatic Precursors

The conversion of nitroaromatic compounds into azoxy derivatives is a critical process in organic synthesis. rsc.org The core challenge lies in controlling the reduction to selectively yield the desired azoxy product, as over-reduction can easily lead to azo compounds or anilines. rsc.orgresearchgate.net The reaction pathway typically proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates, which then undergo condensation. orientjchem.orgrsc.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes, offering advantages such as the use of inexpensive hydrogen as a reductant and easier product separation. rsc.orgnih.gov However, a significant challenge in the synthesis of 2,2'-dichloroazoxybenzene via this route is preventing the concurrent hydrodechlorination of the starting material and the desired product. rsc.org

Platinum-group metals, particularly palladium and platinum supported on carbon (Pd/C and Pt/C), are effective catalysts for the hydrogenation of chloronitrobenzenes. google.comcommonorganicchemistry.com These catalysts are typically used under elevated temperature and pressure in an aqueous alkaline solution, often with an added organic solvent to facilitate the reaction. google.com While these catalysts are highly active, controlling the reaction to stop at the azoxybenzene (B3421426) stage is a key challenge, as they can readily catalyze the further reduction to 2,2'-dichlorohydrazobenzene or 2-chloroaniline (B154045). google.comgoogleapis.com The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the desired azoxy intermediate. For instance, the hydrogenation of o-nitro-chlorobenzene using palladium or platinum catalysts is a known route to produce the corresponding hydrazo derivative, implying that the azoxy compound is a key intermediate in this transformation. google.com

| Catalyst System | Precursor | Typical Product(s) | Key Challenge |

|---|---|---|---|

| Pd/C or Pt/C | 2-Chloronitrobenzene | This compound, 2,2'-Dichlorohydrazobenzene, 2-Chloroaniline | Preventing over-reduction and hydrodechlorination. rsc.org |

The choice of catalyst support material and the method of catalyst preparation significantly influence both activity and selectivity in the hydrogenation of chloronitrobenzenes. nih.gov Activated carbon is a common support, but research has shown that modifying the support can enhance performance. rsc.org For example, using a complex support combining ZrO₂ and zeolite for platinum catalysts has demonstrated outstanding activity and selectivity for the hydrogenation of p-chloronitrobenzene, suggesting similar principles could be applied to the ortho-isomer. nih.gov The interaction between the metal nanoparticles and the support can alter the electronic properties of the metal, which in turn affects the adsorption of the nitro group and the subsequent reaction pathway. rsc.orgnih.gov Electron transfer from the platinum nanoparticles to a support or promoter, such as iron oxides, can create electron-deficient platinum sites that favor the selective reduction of the nitro group while suppressing the unwanted hydrodechlorination reaction. rsc.org

The catalytic reduction of nitroaromatics to form azoxy compounds is understood to proceed through a complex network of sequential and parallel reactions, often referred to as the Haber-Lukashevich pathway. orientjchem.orgrsc.org The initial step is the reduction of the nitro group of 2-chloronitrobenzene to form 2-chloronitrosobenzene. This is followed by further reduction to create 2-chloro-N-phenylhydroxylamine. rsc.org

The crucial step in forming the azoxy linkage is the condensation of the two reactive intermediates: 2-chloronitrosobenzene and 2-chloro-N-phenylhydroxylamine. orientjchem.orgrsc.org This condensation reaction (pathway 2 in the diagram below) yields the final product, this compound. This is often referred to as the "condensation pathway" or the indirect route. acs.org If the reaction conditions are not carefully controlled, these intermediates can be further reduced directly to 2-chloroaniline (pathway 1), or the resulting this compound can be reduced to 2,2'-dichloroazobenzene and subsequently to 2,2'-dichlorohydrazobenzene (pathway 3). rsc.org

| Step | Reactant(s) | Product | Pathway Name |

|---|---|---|---|

| 1 | 2-Chloronitrobenzene | 2-Chloronitrosobenzene | Initial Reduction |

| 2 | 2-Chloronitrosobenzene | 2-Chloro-N-phenylhydroxylamine | |

| 3 | 2-Chloronitrosobenzene + 2-Chloro-N-phenylhydroxylamine | This compound | Condensation Pathway rsc.orgacs.org |

| 4 | This compound | 2,2'-Dichloroazobenzene | Over-reduction Pathway |

| 5 | 2,2'-Dichloroazobenzene | 2,2'-Dichlorohydrazobenzene |

In addition to catalytic hydrogenation, metal-mediated reductions offer an alternative route for synthesizing azoxy compounds from nitroaromatics. These methods typically employ stoichiometric amounts of a reducing metal in a suitable solvent system. wikipedia.org

The use of metal dusts, such as zinc, is a classical method for the reduction of nitro compounds. commonorganicchemistry.comwikipedia.org Treatment of aromatic nitro compounds with zinc metal in the presence of reagents like sodium hydroxide (B78521) or ammonium (B1175870) chloride can lead to the formation of azoxy, azo, or hydrazo compounds depending on the reaction conditions. wikipedia.orgnih.gov Specifically for the selective synthesis of azoxy derivatives, a protocol using zinc and ammonium chloride has been described. researchgate.net The reaction's selectivity towards the azoxy compound is sensitive to the conditions, as excess zinc can further reduce the product to the corresponding hydrazo derivative, N,N'-bis(2-chlorophenyl)hydrazine. wikipedia.org The role of a Lewis acid like aluminum chloride, or a proton source like ammonium chloride, is to facilitate the electron transfer process from the metal to the nitroaromatic substrate. While lithium aluminum hydride is known to reduce aromatic nitro compounds to azo products, other metal-based systems can be tuned for azoxy synthesis. commonorganicchemistry.com

Metal-Mediated Reductive Coupling Reactions

Application of Reducing Sugars (Dextrose, Lactose (B1674315), Maltose) in Alkaline Media

The reduction of aromatic nitro compounds to azoxybenzenes using reducing sugars in a strong alkaline solution is a well-established method. Sugars such as dextrose (glucose), lactose, and maltose (B56501) act as the reducing agent in this heterogeneous reaction system.

In a typical procedure, the nitroaromatic compound is treated with the sugar in an aqueous solution of a strong base, like sodium hydroxide. The reaction of 2-chloronitrobenzene with lactose in an alkaline medium has been shown to yield this compound. google.com A notable advantage of using lactose is the minimal formation of tar, which simplifies the isolation and purification of the final product. google.com The reduction with dextrose also proceeds to give the desired azoxy compound. google.com Generally, these reactions are heated to facilitate the conversion. While most simple aromatic nitro compounds can be effectively reduced to their corresponding azoxy derivatives using this method, the conditions must be carefully controlled to optimize the yield and minimize side products. cdnsciencepub.com

Reduction with Sodium Arsenite in Alkaline Conditions

Sodium arsenite (Na₃AsO₃) in an alkaline medium serves as an effective reagent for the selective reduction of nitroarenes to azoxy compounds. googleapis.com The synthesis of this compound from 2-chloronitrobenzene has been successfully demonstrated using this method.

The procedure involves dissolving 2-chloronitrobenzene in an alcoholic solvent, such as methanol (B129727), and treating it with a freshly prepared aqueous solution of sodium arsenite. The reaction mixture is then heated to reflux, typically around 80°C, for several hours to ensure complete conversion. google.com It is crucial to use a freshly prepared sodium arsenite solution, as the efficacy of the reduction can be diminished with aged solutions. google.com This method has been applied to various chloronitrobenzenes to produce the corresponding azoxybenzenes. google.com

Potassium Borohydride-Mediated Reductions in Aqueous Systems

A more contemporary and environmentally conscious approach involves the use of potassium borohydride (B1222165) (KBH₄) in an aqueous system. This method avoids the use of organic solvents, aligning with the principles of green chemistry. The reduction of nitroarenes to azoxybenzenes with KBH₄ in water is effectively catalyzed by a phase transfer catalyst, such as Poly(ethylene glycol)-400 (PEG-400). mdpi.comnih.gov

The general procedure involves refluxing the nitroarene with an excess of potassium borohydride in an aqueous potassium hydroxide solution containing PEG-400. mdpi.com The presence of PEG-400 is critical, as it significantly shortens the reaction time and improves the yield. mdpi.com Research has shown that nitroarenes bearing electron-withdrawing substituents, such as the chloro group in 2-chloronitrobenzene, are readily reduced to the corresponding azoxybenzenes in good yields. mdpi.comnih.gov In contrast, substrates with strong electron-releasing groups may show lower reactivity under these conditions. mdpi.com

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| m-Chloronitrobenzene | m,m'-Dichloroazoxybenzene | KBH₄, PEG-400, 2% KOH(aq), Reflux, 3h | 85 | mdpi.com |

| p-Chloronitrobenzene | p,p'-Dichloroazoxybenzene | KBH₄, PEG-400, 2% KOH(aq), Reflux, 4h | 83 | mdpi.com |

| o-Nitrobenzoic acid | o,o'-Azoxybenzoic acid | KBH₄, PEG-400, 2% KOH(aq), Reflux, 3h | 88 | mdpi.com |

Reductions with Alkali Metals in Alcoholic Solvents

The reduction of nitroaromatics can also be achieved using alkali metals in alcoholic solvents, or by using alkali metal alkoxides. The reaction outcome is highly dependent on the specific reagents and conditions employed. For instance, heating 2-chloronitrobenzene with sodium hydroxide in ethanol (B145695) yields this compound. google.com However, substituting ethanol with methanol under similar conditions leads to the formation of 2-chloroaniline as the primary product, demonstrating a significant solvent effect on the reaction pathway. google.com

While alkali metals like sodium in liquid ammonia (B1221849) are powerful reducing systems (Birch reduction), they typically lead to the reduction of the aromatic ring itself rather than the formation of azoxy compounds. Furthermore, care must be taken to avoid competing reactions, such as nucleophilic aromatic substitution, where the chloro group could be displaced.

Reduction of Substituted Nitrobenzenes and Steric Hindrance Effects

The synthesis of this compound inherently involves the reduction of an ortho-substituted nitrobenzene (B124822). The presence of a substituent at the ortho position can introduce steric hindrance, which may influence the reaction rate and the accessibility of the nitro group to the reducing agent.

Despite the potential for steric hindrance from the two chlorine atoms adjacent to the forming azoxy bridge, the successful synthesis of this compound via the methods described above (e.g., with reducing sugars, sodium arsenite, and alkali hydroxides in ethanol) indicates that the steric bulk of the ortho-chloro group is not prohibitive. google.com The bimolecular condensation step, which involves the reaction between intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine, can proceed effectively.

Oxidative Approaches to Azoxybenzene Formation

Oxidation of Corresponding Azo Compounds

An alternative synthetic route to azoxybenzenes is the direct oxidation of the corresponding azo compound. This method provides a pathway to the target molecule from a different precursor, which may be advantageous depending on the availability of starting materials.

The oxidation of 2,2'-dichloroazobenzene to this compound can be accomplished using peracetic acid, which is generated in situ from 30% hydrogen peroxide in glacial acetic acid. The reaction is typically carried out by heating the mixture at 60-70°C for an extended period, such as 24 hours. cdnsciencepub.com

Research on this specific transformation has shown that 2,2'-dichloroazobenzene is quite resistant to oxidation under these conditions. The yield of this compound is relatively low, with a significant portion of the starting azo compound being recovered unreacted. cdnsciencepub.com This suggests that the electron-withdrawing nature and steric hindrance of the ortho-chloro substituents may deactivate the azo bridge towards electrophilic attack by the peracid. In contrast, the oxidation of 3,3'- and 4,4'-dichloroazobenzene proceeds in very good yields under the same conditions, highlighting the significant positional influence of the substituents. cdnsciencepub.com

| Azo Compound | Oxidizing Agent | Conditions | Product Yield (%) | Unreacted Azo (%) | Reference |

| 2,2'-Dichloroazobenzene | H₂O₂ / Acetic Acid | 60-70°C, 24h | 28 | 48 | cdnsciencepub.com |

| 3,3'-Dichloroazobenzene | H₂O₂ / Acetic Acid | 60-70°C, 24h | 86 | 0 | cdnsciencepub.com |

| 4,4'-Dichloroazobenzene | H₂O₂ / Acetic Acid | 60-70°C, 24h | 85 | 0 | cdnsciencepub.com |

Condensation Reactions for Azoxyarene Generation

A foundational method for generating the azoxy (-N=N(O)-) linkage is the condensation reaction between an aryl nitroso compound and an aryl hydroxylamine. For the synthesis of this compound, this involves the reaction of 2-chloronitrosobenzene with 2-chlorophenylhydroxylamine.

These requisite intermediates are typically not isolated but are generated in situ from a common precursor, 2-chloronitrobenzene, through controlled reduction. Mild reducing agents or specific catalytic systems can selectively reduce the nitro group to either the nitroso or hydroxylamine oxidation state. Once formed, these intermediates readily condense, eliminating a molecule of water to form the stable azoxyarene. A contemporary, environmentally friendly approach involves the reductive dimerization of nitrosobenzenes using an organic base like N,N-Diisopropylethylamine (DIPEA) in an aqueous medium, which proceeds efficiently at room temperature. nih.gov This demonstrates the feasibility of condensation reactions under mild and sustainable conditions. nih.gov

Optimization of Reaction Parameters and Conditions

In many synthetic procedures leading to azoxy compounds, particularly those starting from nitroaromatics, the concentration of the base is a determining factor. For instance, in the catalytic hydrogenation of o-nitrochlorobenzene, where this compound appears as an intermediate, the reaction is conducted in an aqueous solution of an alkali metal hydroxide. google.com The concentration of this basic solution can range from 2% to 20%. google.com Specific examples in related processes have shown a preference for a 13% to 14% sodium hydroxide solution to achieve optimal results. google.com The base plays a crucial role in facilitating the condensation steps and influencing the distribution between the intermediate azoxy compound and the final hydrazo product. google.com

Table 1: Effect of Base Type and Concentration on Azoxyarene Synthesis

| Base | Concentration Range | Optimal Concentration | Role |

| Sodium Hydroxide (NaOH) | 2% - 20% (aqueous) google.com | 13% - 14% (aqueous) google.com | Facilitates condensation, controls product distribution |

| Potassium Hydroxide (KOH) | 2% - 20% (aqueous) google.com | Not specified | Alternative to NaOH, similar function |

| DIPEA | 0.25 equivalents nih.gov | 0.25 equivalents nih.gov | Catalyzes reductive dimerization of nitroso compounds nih.gov |

Reaction temperature and duration are pivotal in controlling the kinetics and thermodynamics of the synthesis. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts, thereby reducing selectivity. In the synthesis of 2,2'-dichlorohydrazobenzene from o-nitrochlorobenzene, which proceeds through the this compound intermediate, the temperature is maintained in a range of 40°C to 100°C. google.com The preferred temperature range for this transformation is between 60°C and 70°C. google.com The reaction duration is also critical; for a related reduction, a period of 5 hours was sufficient for the reaction to reach completion, as indicated by the cessation of hydrogen absorption. google.com Optimizing both temperature and time is essential to maximize the yield of the desired product while minimizing thermal degradation or the formation of over-reduced or side products.

Table 2: Influence of Temperature and Duration

| Parameter | General Range | Preferred Range | Notes |

| Temperature | 40°C - 100°C google.com | 60°C - 70°C google.com | Balances reaction rate and selectivity. |

| Duration | - | ~5 hours google.com | Monitored to ensure reaction completion. google.com |

The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, intermediate stability, and reaction rates. In the synthesis involving this compound as an intermediate, a two-phase system is often employed, consisting of an aqueous alkali metal hydroxide solution and a non-water-miscible aromatic hydrocarbon. google.com Solvents such as benzene (B151609), toluene, or xylene are used to dissolve the organic substrate, facilitating its interaction with the aqueous base and catalyst. google.com This biphasic system helps to control the reaction and can simplify product work-up.

Co-catalysts are also employed to enhance the rate and selectivity of specific reaction steps. For example, in the reduction of o-nitrochlorobenzene, polycyclic quinones such as β-hydroxy-anthraquinone are added. google.com These co-catalysts ensure that the reduction proceeds uniformly from the azoxy intermediate to the subsequent azo and hydrazo stages. google.com In other modern, transition-metal-free approaches, water has been used as an inexpensive and environmentally friendly solvent. nih.gov

Mechanistic Investigations of 2,2 Dichloroazoxybenzene Formation and Reaction Pathways

Elucidation of Reduction Mechanisms

The formation of 2,2'-dichloroazoxybenzene from 2-chloronitrobenzene is a reductive coupling reaction. The process is generally understood to proceed not by direct dimerization, but through the formation of intermediate species that condense to form the azoxy linkage. oup.com The specific mechanism can be influenced by the reaction conditions, such as the choice of reducing agent and the presence of a catalyst.

The reduction of nitroaromatic compounds can be initiated by single-electron transfer (SET) processes, particularly when using enzymatic or electrochemical methods. nih.govnih.gov In this context, the nitroaromatic molecule accepts an electron to form a nitroaromatic radical anion. chemrxiv.orgchemrxiv.org While detailed studies specifically on this compound are scarce, the general mechanism for nitroarenes provides a framework.

The process begins with the transfer of a single electron to the nitroaromatic compound (ArNO₂) to form a radical anion (ArNO₂⁻•). chemrxiv.org This radical species is a key intermediate. Flavoenzymes, for instance, can facilitate this by transforming a two-electron transfer from a source like NADPH into single-electron transfers. nih.gov The formation of the azoxy product involves the condensation of two key intermediates: a nitroso derivative (ArNO) and a hydroxylamine (B1172632) derivative (ArNHOH), both of which arise from the initial nitro compound. nih.gov The SET pathway contributes to the formation of these crucial intermediates.

Key Steps in SET-Mediated Azoxy Formation

| Step | Description | Species Involved |

|---|---|---|

| 1 | Single Electron Transfer | ArNO₂ + e⁻ → ArNO₂⁻• |

| 2 | Intermediate Formation | The radical anion undergoes further reduction and protonation steps to yield nitroso and hydroxylamine intermediates. |

| 3 | Condensation | ArNO + ArNHOH → Ar-N(O)=N-Ar |

Recent research combining electron paramagnetic resonance spectroscopy and calculations has revealed that a direct single electron transfer can occur from anionic organic bases to nitrobenzene (B124822), forming a stable nitrobenzenide radical ion-pair. chemrxiv.orgchemrxiv.org This highlights a viable pathway for initiating the reduction cascade that leads to the intermediates required for azoxybenzene (B3421426) synthesis. chemrxiv.org

In heterogeneous catalysis, which is common for the industrial reduction of nitroaromatics, the reaction occurs on the surface of a solid catalyst. wikipedia.orgrsc.org Two primary models describe the interaction of reactants with the catalyst surface: the Langmuir-Hinshelwood and the Rideal-Eley (often referred to as Eley-Rideal) mechanisms. fiveable.meucl.ac.ukwikipedia.org

Langmuir-Hinshelwood Mechanism: In this model, both reacting molecules adsorb onto the catalyst surface at adjacent sites. fiveable.mewikipedia.org They then diffuse across the surface, interact, and form the product, which subsequently desorbs. ucl.ac.uk For the formation of this compound from 2-chloronitrobenzene, this would involve the adsorption of two precursor molecules (or their intermediates) onto the catalyst surface before they react. ox.ac.uk

Rideal-Eley Mechanism: This mechanism involves the adsorption of only one reactant molecule onto the surface. ucl.ac.ukwikipedia.org A second reactant molecule from the gas or liquid phase then directly collides with the adsorbed species to form the product, which then desorbs. fiveable.mewikipedia.org This model does not require both reactants to be adsorbed simultaneously. ox.ac.uk

The choice between these mechanisms depends on the specific catalyst, reactants, and reaction conditions. ox.ac.uktcd.ie For instance, in the synthesis of ammonia (B1221849), the dissociative adsorption of both H₂ and N₂ points to a Langmuir-Hinshelwood pathway, with the N₂ dissociation being the rate-determining step. ox.ac.uk In the context of nitroaromatic reduction, the strong chemisorption of the nitro group suggests that a Langmuir-Hinshelwood mechanism is often plausible. ox.ac.uk The specific pathway for 2-chloronitrobenzene reduction would depend on factors like the catalyst material (e.g., Pt, Pd, Ni) and the reaction environment. dissertationtopic.netgoogle.com

Comparison of Catalytic Models

| Feature | Langmuir-Hinshelwood Mechanism | Rideal-Eley Mechanism |

|---|---|---|

| Reactant Adsorption | Both reactants adsorb on the surface. | One reactant adsorbs; the other reacts from the fluid phase. |

| Reaction Location | Reaction occurs between two adsorbed species. | Reaction occurs between an adsorbed species and a non-adsorbed species. |

| Rate Dependence | Can exhibit a maximum rate as reactant pressure/concentration changes. ox.ac.uk | Does not typically show a maximum rate with changing reactant pressure. ox.ac.uk |

The formation of azoxybenzene derivatives is widely accepted to occur via the condensation of a nitroso- and a phenylhydroxylamine- R intermediates. oup.comstackexchange.comacs.org In the specific case of this compound, the reduction of 2-chloronitrobenzene produces 2-chloronitrosobenzene and 2-chlorophenylhydroxylamine. google.com

Studies on Rearrangement and Transformation Mechanisms

Once formed, this compound serves as an intermediate that can be further reduced and rearranged to produce other valuable compounds.

The conversion of this compound to 2,2'-dichlorohydrazobenzene is a two-step reduction process. The azoxy compound is first reduced to the corresponding azo compound (2,2'-dichloroazobenzene), which is then further reduced to the hydrazo derivative. google.comgoogleapis.com

This reduction can be achieved through catalytic hydrogenation, often using noble metal catalysts like palladium or platinum, sometimes in the presence of co-catalysts or promoters. google.comgoogle.com A variation of the Bechamp reaction, using iron filings and dilute acid with a lead promoter, has also been employed to reduce 2,2'-disubstituted azoxybenzenes to their corresponding hydrazobenzenes with high yields. googleapis.com The process involves the stepwise reduction of the nitrogen-nitrogen bond.

The transformation of 2,2'-dichlorohydrazobenzene into 3,3'-dichlorobenzidine (B165656) is a classic example of the benzidine (B372746) rearrangement. wikipedia.orggoogle.com This reaction is typically carried out under acidic conditions. dissertationtopic.netgoogle.com The product, 3,3'-dichlorobenzidine, is obtained after the rearrangement of the hydrazo intermediate. google.com

The mechanism of the benzidine rearrangement is complex and has been the subject of extensive study. rsc.orgrsc.org It is an intramolecular process that is believed to proceed through a monoprotonated or diprotonated intermediate. rsc.org For substituted hydrazobenzenes, the reaction can yield various products, including diphenylines and semidines, but with 2,2'-dichlorohydrazobenzene, the primary product is 3,3'-dichlorobenzidine. wikipedia.orgrsc.org Recent computational studies suggest that the rearrangement can involve sigmatropic shifts, such as a key N nih.govresearchgate.net-sigmatropic shift, which acts as the rate-limiting step. rsc.org The reaction is sensitive to the acidity of the medium, and the final product is typically isolated as a hydrochloride salt. google.com

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₈Cl₂N₂O |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ |

| Nitrosobenzene (B162901) | C₆H₅NO |

| Phenylhydroxylamine | C₆H₅NHOH |

| 2,2'-Dichlorohydrazobenzene | C₁₂H₁₀Cl₂N₂ |

| 3,3'-Dichlorobenzidine | C₁₂H₁₀Cl₂N₂ |

| 2,2'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ |

| 2-Chloroaniline (B154045) | C₆H₆ClN |

| 2-Nitrophenol | C₆H₅NO₃ |

| 2-Nitroanisole | C₇H₇NO₃ |

| 2-Nitrophenetole | C₈H₉NO₃ |

| 2-Nitroaniline | C₆H₆N₂O₂ |

| 3-Amino-4-hydroxybenzenesulfonamide | C₆H₈N₂O₃S |

| Picric acid | C₆H₃N₃O₇ |

| Diaminophenol hydrochloride | C₆H₉ClN₂O |

| 3-Chloroaniline | C₆H₆ClN |

| Pentachloronitrobenzene | C₆Cl₅NO₂ |

| 4-Chloroaniline (B138754) | C₆H₆ClN |

| 4-Nitrophenol | C₆H₅NO₃ |

| 4-Nitroanisole | C₇H₇NO₃ |

| para-Anisidine | C₇H₉NO |

| 4-Nitroaniline | C₆H₆N₂O₂ |

| 6-Chloro-3-nitrobenzenesulfonic acid | C₆H₄ClNO₅S |

| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ |

| 4,4′-Diaminodiphenyl sulfone | C₁₂H₁₂N₂O₂S |

| Azobenzene (B91143) | C₁₂H₁₀N₂ |

| Aniline (B41778) | C₆H₇N |

| 2-Fluoronitrobenzene | C₆H₄FNO₂ |

| 3,3'-Dichlorobenzidine hydrochloride | C₁₂H₁₁Cl₃N₂ |

| p-Chloroaniline | C₆H₆ClN |

| p-Chloronitrobenzene | C₆H₄ClNO₂ |

| Diphenyline | C₁₂H₁₂N₂ |

| o-Semidine | C₁₂H₁₂N₂ |

Intramolecular Cyclization and Side Reaction Mechanisms

The formation of this compound can be accompanied by several side reactions and potential intramolecular cyclization pathways, particularly under certain reaction conditions such as photochemical stimulation. One notable side reaction is the photochemical Wallach rearrangement. When azoxybenzenes are exposed to light, they can rearrange to form ortho-hydroxyazobenzenes. acs.org This process is a potential competing pathway during photochemical syntheses of azoxybenzene derivatives.

Intramolecular radical reactions can also occur. For instance, photolysis or thermolysis of specific azoxy compounds can generate β-azoxy radicals. These radicals may undergo cyclization, attacking the azoxy oxygen to form cyclic hydrazyl radicals. figshare.com These cyclic intermediates are often unstable and can fragment into ketones or aldehydes and a hydrazonyl radical. figshare.com While this specific pathway is documented for β-azoxy radicals, analogous intramolecular cyclizations could be envisaged for ortho-substituted azoxybenzenes under conditions that favor radical formation.

During the synthesis of azoxyarenes from nitrosoarenes, azoxybenzenes themselves are often considered side products in reactions aimed at other derivatives. researchgate.net For example, in the reduction of 1-(2-nitroaryl)-1H-benzotriazole, azoxy compounds can form as byproducts, especially at low concentrations of hydrochloric acid. researchgate.net Another common side reaction during the synthesis from anilines is the further oxidation of the desired azoxybenzene. However, studies have shown that under certain catalytic conditions, azobenzene is not oxidized to azoxybenzene, suggesting the primary formation pathway does not proceed through an azobenzene intermediate. nih.gov

Table 1: Common Side Reactions in Azoxybenzene Synthesis

| Side Reaction | Description | Conditions |

| Wallach Rearrangement | Isomerization of an azoxybenzene to an ortho-hydroxyazobenzene. | Photochemical (light irradiation) acs.org |

| Further Oxidation | Oxidation of the azoxybenzene to other products like nitrobenzenes. | Strong oxidizing conditions/strong base nih.gov |

| Dimerization/Coupling | Unintended coupling of reaction intermediates leading to various byproducts. | Varies with synthesis method |

Electronic and Steric Effects of Substituents on Reaction Pathways

The electronic properties and steric bulk of substituents on the aromatic rings significantly influence the reaction pathways and yields in the synthesis of azoxybenzenes like this compound. The chlorine atoms at the ortho positions exert both strong electronic and steric effects.

Electronic Effects: Electron-withdrawing groups, such as the chloro-substituent, generally facilitate the formation of azoxy compounds from the reduction of nitro compounds. researchgate.net These groups increase the electrophilicity of the nitrogen atoms, making them more susceptible to nucleophilic attack or reductive coupling. Research on the synthesis of various substituted azoxybenzenes has shown that anilines with both electron-rich and electron-poor substituents can be effectively oxidized to the corresponding azoxybenzenes. nih.gov However, the reaction rates and yields can be modulated by the nature of the substituent. For instance, some studies indicate that substituents with a positive Hammett sigma constant (electron-withdrawing) favor the reduction of nitrobenzenes to azoxy compounds. researchgate.net

Steric Effects: Steric hindrance from bulky substituents, particularly at the ortho position, can significantly impede the reaction. acs.org The presence of groups at the ortho position can physically block the approach of reagents, slowing down the rate of formation or preventing the reaction altogether. researchgate.net This is observed in the synthesis of substituted azoxybenzenes where ortho-substituted anilines may result in lower yields compared to their meta- or para-isomers. For example, in the oxidation of toluidine, m-toluidine (B57737) showed a better yield in producing the corresponding azoxy product compared to o-toluidine, an outcome attributed to steric effects. nih.gov The two chlorine atoms in this compound introduce considerable steric bulk around the azoxy linkage, which can influence its formation kinetics and subsequent reactivity. This steric crowding can also affect the preferred conformation of the molecule, influencing its interaction with other reactants or catalysts.

Table 2: Influence of Substituent Position and Type on Azoxybenzene Synthesis

| Substituent Position | Effect on Yield | Primary Reason | Example |

| Ortho | Generally Decreased | Steric Hindrance researchgate.netnih.gov | o-toluidine vs m-toluidine nih.gov |

| Meta | Generally Good | Balanced Steric/Electronic Effects | meta-substituted nitrobenzenes acs.org |

| Para | Generally Good | Minimal Steric Hindrance | para-substituted nitrobenzenes acs.org |

| Substituent Type | Effect on Yield | Primary Reason | |

| Electron-Donating | Can be Inhibitory researchgate.net | Reduced electrophilicity of intermediates | |

| Electron-Withdrawing | Generally Favorable researchgate.net | Increased electrophilicity of intermediates | Chloro-, Nitro- groups |

Evidence and Role of Free Radical Intermediates

There is substantial evidence indicating that the formation of azoxybenzenes, including this compound, often proceeds through mechanisms involving free radical intermediates. The azoxy group itself is generally stable against radical attack, but intramolecular radical reactions can occur under specific conditions. tcu.edu

The synthesis of azoxybenzenes via the catalytic reductive dimerization of nitrosobenzenes is proposed to occur via a radical pathway. nih.gov Control experiments using radical scavengers like TEMPO have been shown to inhibit the reaction, supporting the involvement of radicals. nih.gov The proposed mechanism often involves a single electron transfer (SET) to the nitrosobenzene, initiating the radical cascade. For example, in a system using N,N-diisopropylethylamine (DIPEA) as a catalyst, it is suggested that DIPEA forms a complex with the nitroso group and initiates a radical pathway through an SET process. acs.orgnih.gov

Azo compounds, which are structurally related to azoxy compounds, are well-known sources of free radicals, typically through the thermal or photochemical expulsion of nitrogen gas. egyankosh.ac.in While azoxy compounds are more stable, radical intermediates can still play a key role in their formation. For instance, the reaction of hydrazine (B178648) derivatives with oxidants like hypochlorous acid leads to the production of free radicals. nih.gov This suggests that during the synthesis of azoxybenzenes from aniline or nitrobenzene precursors, radical species are likely intermediates.

The general steps in a radical chain reaction for azoxybenzene formation can be outlined as:

Initiation: Generation of an initial radical species, often through an SET event or the decomposition of a radical initiator. nih.govegyankosh.ac.inlibretexts.org

Propagation: The initial radical reacts with a precursor molecule (e.g., nitrosobenzene) to form a new radical intermediate. This new radical can then react further, for example, by dimerizing or reacting with another precursor molecule, to eventually form the azoxy linkage and regenerate a radical to continue the chain. libretexts.org

Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction.

The presence of an unpaired electron in free radicals makes them highly reactive intermediates. egyankosh.ac.in Their involvement explains the formation of various products and byproducts observed in these reactions and underscores the importance of controlling reaction conditions to favor the desired radical pathway. nih.gov

Derivatization and Subsequent Chemical Transformations of 2,2 Dichloroazoxybenzene

Hydrogenation to 2,2'-Dichlorohydrazobenzene

The conversion of 2,2'-dichloroazoxybenzene to 2,2'-dichlorohydrazobenzene is a crucial reduction step. This process is typically achieved through catalytic hydrogenation. Various methods have been developed to optimize this reaction, focusing on catalyst systems, solvents, and reaction conditions to achieve high yields and purity.

One established method involves the reduction of o-nitrochlorobenzene, which proceeds through the formation of this compound as an intermediate that is then further reduced. wikipedia.org The direct hydrogenation of isolated this compound can be carried out using catalysts like Raney nickel in a solvent such as acetone. Another approach utilizes noble metal catalysts, such as palladium or platinum on a carbon support (Pd/C or Pt/C), often in the presence of a co-catalyst like a polycyclic quinone derivative (e.g., hydroxy-anthraquinone) to enhance yield and reproducibility. google.com The reaction is typically conducted under pressure with hydrogen gas in an alkaline medium. google.compatsnap.com The choice of solvent can include aromatic hydrocarbons like toluene, often mixed with alcohols. patsnap.com

Table 1: Representative Conditions for Hydrogenation of this compound Precursors

| Catalyst System | Solvent(s) | Temperature (°C) | Pressure | Key Features |

| Nickel Catalyst | Toluene, Methanol (B129727) | 40-50 | 0.6 MPa | Batch or continuous process possible. patsnap.com |

| Noble Metal (Pt/Pd) | Aromatic Hydrocarbon | Elevated | Elevated | Use of quinone co-catalyst improves yield. google.com |

| Raney Nickel | Acetone | Not specified | Not specified | Used for subsequent rearrangement to the dihydrochloride (B599025) salt. |

Rearrangement Reactions Leading to Benzidine (B372746) Derivatives (e.g., 3,3'-Dichlorobenzidine)

Following its synthesis, 2,2'-dichlorohydrazobenzene undergoes a critical intramolecular rearrangement known as the benzidine rearrangement. This acid-catalyzed reaction transforms the hydrazobenzene (B1673438) derivative into 3,3'-dichlorobenzidine (B165656), a valuable intermediate for azo pigments. wikipedia.org

The reaction is typically carried out in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. wikipedia.org The process involves treating a solution of 2,2'-dichlorohydrazobenzene with the acid, which protonates the molecule and facilitates the rearrangement. The kinetics of this conversion are first-order with respect to the hydrazo compound and second-order with respect to the hydrogen ions. rsc.org In a '60%' aqueous dioxane solution at 0°C, the reaction yields approximately 94% 3,3'-dichlorobenzidine. rsc.org Industrial processes have been developed for both batch and continuous production, aiming to optimize the reaction conditions to ensure the suspension remains manageable and to maximize the yield and purity of the resulting 3,3'-dichlorobenzidine salt. google.com

Table 2: Conditions for Benzidine Rearrangement

| Acid | Solvent | Temperature (°C) | Noted Yield |

| Hydrochloric Acid | Water / Organic Solvent | 5 - 75 | High |

| Sulfuric Acid | Water / Aromatic Solvent | 20 - 50, then 90-95 | High |

| Acidic Medium | 60% Aqueous Dioxane | 0 | 94% |

Investigations into By-product Formation and Control

Specific information regarding the formation of Chlorotrihydroxydihydrophenazine as a by-product in this particular reaction pathway is not extensively detailed in the surveyed literature. The primary focus of process optimization is typically on minimizing the more common by-products like those resulting from disproportionation or incomplete rearrangement.

Reactivity Studies with Organometallic Reagents (e.g., Grignard Reagents)

Detailed research specifically investigating the reactivity of this compound with organometallic reagents, such as Grignard reagents, is not prominent in the available scientific literature. While Grignard reagents are well-known for their reactions with various functional groups, including the potential for nucleophilic attack or reaction with halogenated aromatic compounds, specific studies detailing their interaction with the azoxy or chloro functionalities of this compound have not been identified in the search results.

Analytical Methodologies for the Characterization and Detection of 2,2 Dichloroazoxybenzene

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 2,2'-dichloroazoxybenzene produce unique spectra that act as molecular fingerprints.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The two benzene (B151609) rings are chemically non-equivalent due to the azoxy bridge. The protons on each ring would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The chlorine atom at the 2 and 2' positions will influence the chemical shifts of the nearby protons, generally causing a downfield shift compared to the unsubstituted azoxybenzene (B3421426). The protons ortho to the chlorine atoms are expected to be the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, twelve distinct signals would be expected, one for each carbon atom. The carbons directly bonded to the chlorine atoms (C2 and C2') would show a significant downfield shift. The carbons attached to the nitrogen atoms of the azoxy group would also have characteristic chemical shifts. The effect of the chloro substituent on the chemical shifts of the other carbon atoms in the benzene rings can be estimated using established additivity rules.

Predicted NMR Data for this compound

This table presents predicted chemical shift ranges based on known substituent effects on azoxybenzene.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.20 - 8.40 | Multiplets |

| ¹³C (Aromatic) | 115 - 150 | Singlets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the N=N bond of the azoxy group, the C-Cl bonds, and the aromatic C-H and C=C bonds. The N=N stretching vibration in aromatic azo compounds typically appears in the region of 1400-1450 cm⁻¹. nih.gov The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene rings appear in the 1450-1600 cm⁻¹ range. pressbooks.pub

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N=N Stretch (Azoxy) | 1400 - 1450 |

| C-Cl Stretch | 600 - 800 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₈Cl₂N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 266 g/mol ). uni.lu Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will show peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. libretexts.org

The fragmentation of azoxybenzenes under electron ionization typically involves the loss of oxygen, followed by fragmentation of the resulting azobenzene (B91143). researchgate.net Common fragmentation pathways would likely include the cleavage of the C-N and N-N bonds, leading to the formation of chlorophenyl and related fragments.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 266 | Molecular ion with two ³⁵Cl atoms |

| [M+2]⁺ | 268 | Molecular ion with one ³⁵Cl and one ³⁷Cl atom |

| [M+4]⁺ | 270 | Molecular ion with two ³⁷Cl atoms |

| [M-O]⁺ | 250 | Loss of an oxygen atom |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. Aromatic azo and azoxy compounds are known to have strong absorptions in the UV-Vis region due to π→π* and n→π* electronic transitions of the conjugated system. wikipedia.org The spectrum of this compound is expected to show a strong π→π* absorption band at a wavelength (λmax) likely in the range of 320-350 nm. A weaker n→π* transition may be observed at longer wavelengths. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings. up.ac.za This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. It can also be employed to monitor the progress of reactions involving the formation or consumption of this compound by tracking the change in absorbance at its λmax.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. A small sample of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system (mobile phase). The different components of the mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase.

For a reaction synthesizing this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product. The product, this compound, would have a specific retention factor (Rf) value in a given solvent system. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product spot to that of a known standard, the identity of the product can be tentatively confirmed. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. A common mobile phase for such compounds could be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The method relies on the partitioning of the analyte between a stationary phase, typically within a capillary column, and a mobile gas phase. usgs.gov

For chlorinated hydrocarbons, GC is often coupled with highly sensitive detectors. epa.gov The Electron Capture Detector (ECD) is particularly effective for halogenated compounds due to its high sensitivity to electronegative functional groups like chlorine. epa.gov For more definitive identification and quantification, Mass Spectrometry (MS) is used as the detector (GC-MS). GC-MS provides structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios, which allows for highly specific detection and confirmation of the compound's identity. nih.govdfs.nic.in

The separation is typically achieved using a fused-silica capillary column with a non-polar or semi-polar stationary phase, such as a DB-5 or DB-624 column. usgs.govresearchgate.net Method parameters, including oven temperature program, carrier gas flow rate, and injection volume, are optimized to achieve good resolution and peak shape. usgs.gov Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Table 1: Typical GC-MS Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 45-400 amu |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purity assessment of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is generally most suitable. ekb.eg

In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). carlroth.comdeswater.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. ekb.eg

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance. deswater.com The purity of a sample is assessed by integrating the area of all peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. This method is crucial for quality control in the synthesis and manufacturing of the compound. google.com

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

Electrochemical Analytical Techniques

Electrochemical techniques offer a sensitive and often low-cost alternative for the detection of specific compounds. mdpi.com These methods rely on measuring the electrical signal (such as current or potential) that results from a redox reaction of the analyte at an electrode surface. researchgate.net For a compound like this compound, voltammetric methods such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV) could be employed. mdpi.com

The azoxy group in the molecule is electrochemically active and can be reduced at a working electrode. The potential at which this reduction occurs is characteristic of the compound, and the resulting current is proportional to its concentration. The development of an electrochemical sensor would involve modifying the electrode surface with materials that enhance the sensitivity and selectivity of the detection, such as nanomaterials. researchgate.netmdpi.com While specific applications for this compound are not widely documented, the principles of electrochemical detection are applicable to its structure. nih.gov

Validation and Interlaboratory Verification of Analytical Procedures

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. wjarr.com According to guidelines from bodies like the International Conference on Harmonisation (ICH), validation involves evaluating several key performance characteristics. pfigueiredo.orggavinpublishers.com

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. ikev.orgresearchgate.net

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). wjarr.comikev.org

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. researchgate.net

Interlaboratory verification, or reproducibility, is essential to ensure that a method provides consistent and reliable results when performed by different analysts in different laboratories. pfigueiredo.org This involves a collaborative study where multiple laboratories analyze the same samples using the standardized method. The results are statistically analyzed to assess the method's ruggedness and transferability. pfigueiredo.org

Table 3: Typical Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Environmental Fate and Degradation Studies of 2,2 Dichloroazoxybenzene

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as photolysis and hydrolysis. These pathways are crucial in determining the initial transformation of 2,2'-dichloroazoxybenzene in aquatic and atmospheric environments.

Photolytic Degradation under Various Wavelengths and Conditions

Photolytic degradation, the breakdown of compounds by light, is a significant abiotic pathway for many aromatic compounds. For the related isomer, 4,4'-dichloroazobenzene, the primary atmospheric degradation process is expected to be its reaction with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 1.1 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 15 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov It is expected that this compound would exhibit a similar susceptibility to atmospheric photolysis. Particulate-phase dichloroazoxybenzenes may be removed from the atmosphere through wet and dry deposition. nih.gov

Table 1: Estimated Atmospheric Photodegradation of 4,4'-Dichloroazobenzene

| Parameter | Value | Source |

|---|---|---|

| Reaction | Vapor-phase reaction with hydroxyl radicals | nih.gov |

| Rate Constant | 1.1 x 10⁻¹² cm³/molecule-sec (at 25°C) | nih.gov |

| Estimated Half-life | ~15 days | nih.gov |

This data is for the isomer 4,4'-dichloroazobenzene and serves as an estimate for this compound.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Azoxybenzenes are generally stable molecules. Based on the absence of functional groups that are susceptible to hydrolysis, compounds like 4,4'-dichloroazobenzene are not expected to undergo significant hydrolysis in the environment. nih.gov Therefore, it is predicted that this compound would also be hydrolytically stable under typical environmental pH and temperature conditions.

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms and their enzymes. This is often the primary mechanism for the complete mineralization of persistent organic pollutants.

Microbial Transformation and Biodegradation Potential

Under anaerobic conditions, 4,4'-dichloroazobenzene has been shown to degrade slowly in combined sediment-water microcosms. nih.gov The process follows first-order kinetics with a disappearance rate of 8.6 x 10⁻³ per day, which corresponds to a half-life of approximately 80 days. nih.gov This suggests that under anaerobic conditions, such as those found in saturated soils and sediments, microbial communities can contribute to the degradation of dichloroazoxybenzene isomers. The primary mechanism for anaerobic degradation of chloroaromatics is often reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom.

Table 2: Anaerobic Biodegradation of 4,4'-Dichloroazobenzene in Sediment-Water Microcosm

| Parameter | Value | Source |

|---|---|---|

| Condition | Anaerobic | nih.gov |

| First-Order Disappearance Rate | 8.6 x 10⁻³ / day | nih.gov |

| Half-life | ~80 days | nih.gov |

This data is for the isomer 4,4'-dichloroazobenzene and serves as an estimate for this compound.

Enzymatic Degradation Pathways and Mechanisms

Specific enzymatic pathways for the degradation of this compound have not been elucidated in the scientific literature. For many chlorinated aromatic compounds, the initial enzymatic attack is carried out by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. nih.govnih.gov Following this, a series of enzymes catalyze the further breakdown of the molecule, often leading to intermediates that can enter central metabolic pathways. nih.gov Given that 4,4'-dichloroazoxybenzene (B1593958) is a product of fungal metabolism of 4-chloroaniline (B138754), it is plausible that fungal enzymes, such as peroxidases or laccases, could also be involved in its transformation. nih.gov However, without specific studies, the precise enzymes and mechanisms remain unknown.

Persistence, Environmental Mobility, and Bioavailability Studies

The persistence and mobility of a chemical determine its distribution and potential for exposure in the environment. nih.gov These properties are influenced by the compound's chemical structure and its interaction with soil, water, and air.

Persistence: Based on its slow anaerobic biodegradation half-life (estimated at 80 days for the 4,4'- isomer) and hydrolytic stability, this compound is expected to be moderately persistent in anaerobic environments. nih.gov Its atmospheric half-life of around 15 days suggests it is less persistent in the air. nih.gov

Environmental Mobility: A key parameter for assessing mobility in soil is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates that a substance is likely to adsorb to soil and sediment particles, making it less mobile in the environment. chemsafetypro.com For 4,4'-dichloroazobenzene, the estimated Koc value is 5100, which suggests it is expected to adsorb strongly to suspended solids and sediment in water. nih.gov This low mobility in soil and sediment reduces the likelihood of it leaching into groundwater.

Conversely, the potential for volatilization from water surfaces is estimated using the Henry's Law constant. The estimated Henry's Law constant for 4,4'-dichloroazobenzene is 8.1 x 10⁻⁶ atm-m³/mole, which indicates that volatilization from water surfaces is an expected fate process. nih.gov Based on this value, the estimated volatilization half-lives from a model river and a model lake are 5.4 days and 44 days, respectively. nih.gov

Bioavailability: The strong sorption to soil and sediment, indicated by the high Koc value, would likely reduce the bioavailability of this compound to many organisms in the terrestrial and aquatic environments. However, its persistence could lead to long-term exposure for benthic organisms and soil-dwelling microbes.

Table 3: Estimated Environmental Mobility Parameters for 4,4'-Dichloroazobenzene

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Koc | 5100 | Low mobility in soil/sediment | nih.gov |

| Henry's Law Constant | 8.1 x 10⁻⁶ atm-m³/mole | Volatilization from water expected | nih.gov |

| Volatilization Half-life (River) | 5.4 days | Moderate transport from river water to air | nih.gov |

| Volatilization Half-life (Lake) | 44 days | Slower transport from lake water to air | nih.gov |

This data is for the isomer 4,4'-dichloroazobenzene and serves as an estimate for this compound.

Potential Formation Pathways in Environmental Matrices (e.g., from chlorinated nitroaromatic pollutants)

This compound is not typically introduced directly into the environment in significant quantities. Instead, its presence in environmental matrices is likely the result of the transformation of other chlorinated nitroaromatic pollutants. The primary precursor for the environmental formation of this compound is 2-chloronitrobenzene, a compound used in the synthesis of dyes and other industrial chemicals. nih.gov The transformation of 2-chloronitrobenzene into this compound can occur through several biotic and abiotic pathways in environments such as soil, sediment, and water, particularly under reducing conditions.

The principal pathway for the formation of this compound from 2-chloronitrobenzene involves a two-step reduction of the nitro group, followed by a condensation reaction. This process is analogous to the well-established mechanism for the formation of azoxybenzene (B3421426) from nitrobenzene (B124822). researchgate.netyoutube.com

The initial step is the reduction of 2-chloronitrobenzene to 2-chloronitrosobenzene. Subsequently, 2-chloronitrosobenzene is further reduced to 2-chloro-N-phenylhydroxylamine. These two intermediates, 2-chloronitrosobenzene and 2-chloro-N-phenylhydroxylamine, can then undergo a condensation reaction to form this compound.

This transformation can be facilitated by both microbial activity and abiotic chemical processes. In anaerobic or reducing environments, certain microorganisms can utilize nitroaromatic compounds as electron acceptors, leading to the reduction of the nitro group. Abiotic reduction can also occur in the presence of reducing agents in the environment, such as iron(II) minerals. For instance, studies on the abiotic reduction of p-chloronitrobenzene by sulfate (B86663) green rust, a common iron(II)-containing mineral in anoxic environments, have shown the formation of p-nitrosochlorobenzene and p-chlorophenylhydroxylamine as intermediate products. nih.gov This provides strong evidence that a similar pathway can lead to the formation of the ortho-isomers from 2-chloronitrobenzene.

Table 1: Proposed Environmental Formation Pathway of this compound

| Step | Precursor(s) | Intermediate(s) | Product | Description |

| 1 | 2-Chloronitrobenzene | 2-Chloronitrosobenzene | - | Partial reduction of the nitro group. This can be a biotic or abiotic process in reducing environments. |

| 2 | 2-Chloronitrosobenzene | 2-Chloro-N-phenylhydroxylamine | - | Further reduction of the nitroso group to a hydroxylamine (B1172632). |

| 3 | 2-Chloronitrosobenzene and 2-Chloro-N-phenylhydroxylamine | - | This compound | Condensation of the nitroso and hydroxylamine intermediates to form the final azoxy compound. |

The presence of chlorinated nitroaromatic pollutants in industrial wastewater and their subsequent release into the environment creates the potential for the in-situ formation of more complex and persistent compounds like this compound. mdpi.com The environmental conditions, particularly the redox potential and the microbial community present, will significantly influence the rate and extent of these transformation reactions.

Advanced Theoretical and Computational Investigations of 2,2 Dichloroazoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties that govern a molecule's reactivity. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgchemrxiv.org Conversely, a large HOMO-LUMO gap suggests high stability and lower reactivity. wikipedia.org Analysis of the HOMO-LUMO gap can provide insights into the electronic absorption properties of a molecule, as it corresponds to the lowest energy electronic excitation. schrodinger.comnih.gov

Table 1: Hypothetical Frontier Orbital Data for 2,2'-Dichloroazoxybenzene (Note: The following table is for illustrative purposes only, as specific published data for this compound is not available. Values would typically be derived from DFT calculations, e.g., using the B3LYP functional and a 6-31G(d) basis set.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | N/A | Represents electron-donating ability |

| LUMO Energy | N/A | Represents electron-accepting ability |

| HOMO-LUMO Gap | N/A | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. dtic.mil These maps are color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack. These are typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net

Blue: Regions of most positive potential, electron-deficient, which are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential.

An MEP map for this compound would reveal the electron-rich areas around the oxygen atom of the azoxy group and potentially the chlorine atoms, highlighting them as sites for interaction with electrophiles or for hydrogen bonding. Conversely, electron-deficient regions would indicate sites prone to nucleophilic attack. While MEP analysis is a standard technique in computational chemistry, specific studies that include a published MEP map for this compound could not be located in the reviewed literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to explore the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. youtube.com This involves mapping the potential energy surface of a reaction to identify stable intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

By calculating the geometries and energies of reactants, products, and transition states, chemists can predict reaction rates and understand the feasibility of different mechanistic pathways. youtube.com For this compound, this could involve modeling its synthesis, degradation, or its participation in further chemical transformations. Despite the power of these methods, specific computational studies modeling the reaction pathways and analyzing the transition states involving this compound are not documented in the available scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Conformation

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent. mdpi.com MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motion, allowing for the exploration of a molecule's conformational flexibility and its interactions with surrounding solvent molecules. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in cheminformatics to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. dergipark.org.tr These models establish a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and an observed activity or property. nih.gov